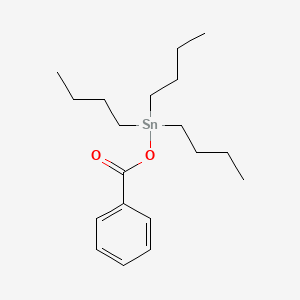

Tributyltin benzoate

Übersicht

Beschreibung

Tributyltin benzoate is a type of tributyltin compound . Tributyltin compounds are known to be highly toxic biocides, used extensively to prevent the growth of marine organisms on the hulls of large ships . They are also used in petrochemical injection fluids, metal working fluids, irrigation tubing for non-agricultural uses, rubber for sonar domes, and instruments for oceanographic observations .

Synthesis Analysis

The synthesis of tributyltin benzoate has been investigated using various spectroscopic techniques in combination with elemental analyses . The IR, 1H NMR, 13C NMR, and 119Sn NMR spectroscopic data provide valuable information about the structure and composition of the synthesized compound .Molecular Structure Analysis

The molecular structure of tributyltin benzoate has been analyzed using spectroscopic techniques. The 119Sn Mössbauer data reveals a distorted tetrahedral structure .Chemical Reactions Analysis

Tributyltin benzoate, like other tributyltin compounds, is known to inhibit oxidative phosphorylation and alter mitochondrial structure and function .Physical And Chemical Properties Analysis

Tributyltin benzoate is a synthetic compound with the chemical formula C19H32O2Sn . Further physical and chemical properties can be analyzed using various spectroscopic techniques .Wissenschaftliche Forschungsanwendungen

Apoptosis Induction in Cancer Cells

Tributyltin benzoate has been studied for its ability to induce apoptosis in cancer cells. Ray, Sarma, and Antony (2000) found that tributyltin compounds, including tributyltin benzoate, can induce apoptosis in human leukemic K562 cells and human breast cancer MCF-7 cells. This effect is attributed to the influx of extracellular Ca2+ and the generation of reactive oxygen species (ROS) (Ray, Sarma, & Antony, 2000).

Interaction with Steroidogenesis and Hormonal Effects

Tributyltin benzoate has been reported to affect the reproductive organs and hormonal levels. Doherty and Irwin (2011) discuss how tributyltin compounds can alter hormonal levels in mammals, influencing steroidogenesis and interactions with nuclear receptors (Doherty & Irwin, 2011).

Synthesis and Radiochemical Studies

Otto, Creemers, and Luijten (1966) conducted a study on the synthesis of tributyltin-113 benzoate, achieving a high level of radiochemical purity. This synthesis is significant in understanding the properties and potential applications of tributyltin benzoate in various scientific fields (Otto, Creemers, & Luijten, 1966).

Impact on Aquatic Life and Endocrine Disruption

Tributyltin benzoate has been studied for its impact on aquatic life, particularly in its role as an endocrine disruptor. Zheng et al. (2005) explored how tributyltin affects sex hormone levels in fish, finding significant hormonal alterations due to exposure (Zheng, Wang, Zhao, Zuo, & Chen, 2005).

Effects on Lipid Storage and Metabolism

Tributyltin benzoate's effects on lipid storage and metabolism have been investigated. Jordão et al. (2016) reported on the disruptive effects of tributyltin on lipid dynamics in the crustacean Daphnia magna, linking it to lower fitness for offspring and adults (Jordão, Garreta, Campos, Lemos, Soares, Tauler, & Barata, 2016).

Skeletal Effects and Bone Health

Tributyltin benzoate's influence on bone health and architecture has been a subject of study. Li et al. (2021) found that tributyltin can adversely affect bone architecture and strength in rats, suggesting implications for human bone health (Li, Cheng, Li, Yao, Guo, Wang, & Si, 2021).

Cytotoxic Properties and Molecular Interactions

The cytotoxic properties of tributyltin benzoate and its molecular interactions have been explored. Basu Baul et al. (2010) synthesized a series of tributyltin(IV) complexes, showing remarkable cytotoxic activity against various human tumor cell lines (Basu Baul, Paul, Pellerito, Scopelliti, Pellerito, Singh, Verma, Duthie, de Vos, Verma, & Englert, 2010).

Effects on Antioxidant Defense Systems

The influence of tributyltin benzoate on antioxidant defense systems has been researched. Wang et al. (2006) studied its effect on hepatic antioxidant systems in Sebastiscus marmoratus, revealing that combined exposure to tributyltin and benzo[a]pyrene increases the vulnerability of the fish to oxidative stress (Wang, Zhao, Zheng, Ding, Wei, Zuo, & Chen, 2006).

Interaction with Red Blood Cells

The interaction of tributyltin benzoate with red blood cells has been a topic of investigation. Pruchnik et al. (2018) examined how tributyltin complexes interact with erythrocytes, inducing morphological alterations and affecting membrane properties (Pruchnik, Włoch, Bonarska-Kujawa, & Kleszczyńska, 2018).

Obesity and Hepatic Steatosis

Research has been conducted on the potential of tributyltin benzoate to cause obesity and hepatic steatosis. Zuo et al. (2011) found that exposure to tributyltin could lead to increased body weight gain and hepatic steatosis in mice, providing insights into its metabolic effects (Zuo, Chen, Wu, Zhang, Su, Chen, & Wang, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

tributylstannyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2.3C4H9.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-3-4-2;/h1-5H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEAPPHORMOWPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034981 | |

| Record name | Tributyltin benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear liquid; [Gelest MSDS] | |

| Record name | Tributyltin benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000015 [mmHg] | |

| Record name | Tributyltin benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Tributyltin benzoate | |

CAS RN |

4342-36-3 | |

| Record name | Tributyltin benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4342-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributyltin benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004342363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIBUTYLTIN BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, tributylstannyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tributyltin benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylstannyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)